N-(2-ethylphenyl)-2,4-dimethoxybenzamide
Description
N-(2-ethylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 2-ethylphenylamine moiety. This compound is of interest in medicinal chemistry due to the structural versatility of benzamides, which are often explored for their pharmacokinetic properties and receptor-binding capabilities. The ethyl group at the ortho position of the phenyl ring and the methoxy substituents on the benzamide core may influence its lipophilicity, solubility, and biological interactions .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-7-5-6-8-15(12)18-17(19)14-10-9-13(20-2)11-16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
GNXYBJHALYAYKI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-ethylphenyl)-2,4-dimethoxybenzamide and analogous benzamide derivatives:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The sec-butyl group in N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide increases molecular weight and LogP compared to the ethyl-substituted analog, suggesting better membrane permeability but reduced aqueous solubility .
- Solubility : The hydrochloride salt of N-(4-chlorophenyl)-2,4-dimethoxybenzamide (Compound 39) exhibits enhanced solubility in polar solvents, critical for in vitro assays .
Key Research Findings
- Natural Occurrence : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (26.65% in Allophylus serratus extract) suggests natural benzamides may serve as bioactive leads, though its 3,4-dimethoxy pattern differs from the synthetic 2,4-dimethoxy focus .
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